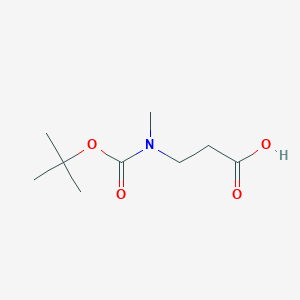

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Description

Properties

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIFRGBXCKOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375434 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-61-3 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-N-methyl-β-alanine

Executive Summary: Significance and Synthetic Overview

N-Boc-N-methyl-β-alanine is a specialized amino acid derivative of significant interest to researchers and professionals in drug development and peptide synthesis.[1][2] The incorporation of an N-methyl group can profoundly influence the biological activity and pharmacokinetic properties of peptides, often enhancing their stability against enzymatic degradation and improving cell permeability.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the amine, making it an ideal building block for both solid-phase and solution-phase synthesis.[]

This guide provides an in-depth analysis of the primary synthetic pathways to N-Boc-N-methyl-β-alanine. It moves beyond simple procedural lists to explore the underlying chemical principles and strategic considerations behind each route. We will dissect three core strategies: the "Protect-then-Alkylate" approach starting from β-alanine, the "Direct Protection" of N-methyl-β-alanine, and a "De Novo" synthesis from fundamental precursors. Each pathway is evaluated for its efficiency, scalability, and reagent considerations, providing the reader with the necessary framework to select the optimal route for their specific research and development needs.

Strategic Decision-Making: Choosing a Synthetic Route

The selection of a synthetic pathway is governed by several factors: the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. The following sections detail the three most viable strategies, each with distinct advantages and challenges.

Pathway I: Synthesis via N-Methylation of N-Boc-β-alanine (The "Protect-then-Alkylate" Strategy)

This two-step approach is often employed when β-alanine is a more readily available or cost-effective starting material than its N-methylated counterpart. The strategy hinges on first protecting the primary amine with a Boc group, followed by selective methylation of the resulting carbamate's nitrogen.

Causality and Mechanism

-

Boc Protection: The synthesis commences with the protection of the amino group of β-alanine using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in an aqueous solvent mixture (e.g., dioxane/water or THF/water) under basic conditions (e.g., NaOH).[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the electrophilic carbonyl carbons of (Boc)₂O.

-

N-Methylation: The subsequent N-methylation of N-Boc-β-alanine is the critical step. It requires a strong base, such as sodium hydride (NaH), to deprotonate the weakly acidic N-H bond of the Boc-protected amine. This generates a potent nucleophile that readily attacks a methylating agent, typically methyl iodide (MeI), via an SN2 reaction. An interesting mechanistic insight is that in the presence of NaH, the carboxylate group can form a chelate with the Na⁺ ion, which sterically shields it from undesired side reactions and directs the methylation to the nitrogen atom.[6]

Experimental Workflow: Pathway I

Caption: Workflow for the "Protect-then-Alkylate" strategy.

Detailed Protocol: Pathway I

Step 1: Synthesis of N-Boc-β-alanine

-

Dissolve β-alanine (1.0 eq) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 1.5 eq) and stir until fully dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.[5]

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar solvent like petroleum ether to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a 4 M HCl solution at 0 °C.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-β-alanine, which is often a colorless oil or white solid.

Step 2: Synthesis of N-Boc-N-methyl-β-alanine

-

Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of N-Boc-β-alanine (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 2.0 eq) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography (silica gel) to obtain pure N-Boc-N-methyl-β-alanine.

Pathway II: Synthesis via Boc Protection of N-methyl-β-alanine (The "Direct Protection" Strategy)

This is the most straightforward and efficient pathway, contingent on the commercial availability and affordability of the N-methyl-β-alanine starting material.[7] It involves a single, high-yielding protection step.

Causality and Mechanism

The mechanism is identical to the first step of Pathway I. The secondary amine of N-methyl-β-alanine acts as a nucleophile, attacking the (Boc)₂O reagent in the presence of a base. This one-step transformation is highly efficient and avoids the use of hazardous reagents like NaH and methyl iodide.

Experimental Workflow: Pathway II

Caption: Workflow for the "Direct Protection" strategy.

Detailed Protocol: Pathway II

-

Dissolve N-methyl-β-alanine (1.0 eq) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 1.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Work up the reaction as described in Pathway I, Step 1 (steps 6-10) to isolate the final product, N-Boc-N-methyl-β-alanine.

Pathway III: Synthesis via Michael Addition (The "De Novo" Strategy)

This pathway constructs the N-methyl-β-alanine backbone from simple, inexpensive precursors before Boc protection. The core reaction is a Michael (conjugate) addition of methylamine to an acrylate ester.

Causality and Mechanism

-

Michael Addition: Methylamine, a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated system of methyl acrylate. This 1,4-conjugate addition is a highly efficient method for forming the C-N bond at the β-position.

-

Saponification: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like NaOH or KOH. This is a standard saponification reaction.

-

Boc Protection: The final step is the protection of the secondary amine with (Boc)₂O, as detailed in the previous pathways.

Experimental Workflow: Pathway III

Caption: Workflow for the "De Novo" Michael addition strategy.

Detailed Protocol: Pathway III

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

-

Cool a solution of methylamine (e.g., 40% in water, 1.2 eq) in methanol to 0 °C.

-

Slowly add methyl acrylate (1.0 eq) dropwise to the methylamine solution.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of methyl acrylate.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine, yielding the crude ester, which can often be used directly in the next step.

Step 2: Saponification to N-methyl-β-alanine

-

Dissolve the crude ester from Step 1 in methanol.

-

Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature overnight.

-

Neutralize the reaction mixture with HCl to pH ~7.

-

Concentrate the solution to dryness. The resulting solid will be a mixture of N-methyl-β-alanine and NaCl. This mixture can sometimes be carried forward to the next step, or the amino acid can be purified by crystallization or ion-exchange chromatography.

Step 3: Boc Protection

-

Follow the protocol outlined in Pathway II, using the crude or purified N-methyl-β-alanine from the previous step. Adjust stoichiometry based on the purity of the starting material.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Protect-then-Alkylate | Pathway II: Direct Protection | Pathway III: De Novo (Michael Add.) |

| Starting Material | β-Alanine | N-methyl-β-alanine | Methyl Acrylate, Methylamine |

| Number of Steps | 2 | 1 | 3 |

| Key Reagents | (Boc)₂O, NaH , CH₃I | (Boc)₂O, NaOH | NaOH, (Boc)₂O |

| Reagent Hazards | High (NaH is pyrophoric, CH₃I is a toxic alkylating agent) | Low | Low to Moderate |

| Pros | - Uses inexpensive β-alanine.[8] - Well-established chemistry. | - Highest efficiency and yield. - Simplest procedure. - Avoids hazardous reagents. | - Extremely low-cost starting materials. - Highly scalable. |

| Cons | - Requires handling of hazardous and moisture-sensitive reagents. - Requires inert atmosphere techniques. - Two distinct reaction and purification steps. | - Dependent on the cost and availability of N-methyl-β-alanine. | - Multi-step process increases labor. - Intermediate purification may be required, potentially lowering overall yield. |

Downstream Processing: Purification and Characterization

Purification: The final product, N-Boc-N-methyl-β-alanine, is an acidic compound that is typically purified by one of two methods:

-

Crystallization: If the crude product is of sufficient purity, it can be crystallized from a suitable solvent system, such as ethyl acetate/hexanes.

-

Silica Gel Chromatography: For less pure samples, column chromatography is effective. A gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase, is used to elute the product and prevent tailing on the silica gel.

Characterization: The identity and purity of the synthesized N-Boc-N-methyl-β-alanine should be confirmed using standard analytical techniques.

-

¹H NMR: Proton NMR is used to confirm the structure. Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.9 ppm), and the two methylene groups of the β-alanine backbone (triplets, ~2.5 and ~3.4 ppm).[5][9]

-

¹³C NMR: Carbon NMR will show characteristic peaks for the carbonyls (acid and carbamate), the quaternary carbon and methyls of the Boc group, the N-methyl carbon, and the two backbone carbons.

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound (C₉H₁₇NO₄, MW: 203.24 g/mol ).

Conclusion and Future Outlook

The synthesis of N-Boc-N-methyl-β-alanine can be approached through several viable pathways. For laboratories prioritizing speed, simplicity, and safety, the Direct Protection (Pathway II) of commercially available N-methyl-β-alanine is unequivocally the superior choice. When cost is the primary driver and the necessary starting material is unavailable or expensive, the Protect-then-Alkylate (Pathway I) or the De Novo (Pathway III) strategies become attractive alternatives. Pathway I is a reliable two-step sequence but requires careful handling of hazardous reagents. Pathway III offers the lowest material cost but at the expense of increased procedural complexity and time. The selection of the optimal route is therefore a strategic decision, balancing material cost, operational simplicity, safety, and scale, empowering researchers to efficiently produce this valuable building block for advanced peptide and pharmaceutical development.

References

- Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(15), 5540–5543. [Link]

- ResearchGate. (2005). Synthesis of N-( tert -Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions.

- Reddy, K. L., Adiyala, P. R., & Chou, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(12), 3134–3137. [Link]

- PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.

- Kim, J., & Lee, D. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10956–10963. [Link]

- Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine.

- Google Patents. (2021). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

- PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.

- The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

- Frontiers. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

- ResearchGate. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- Aapptec Peptides. (n.d.). Boc-MeAla-OH [16948-16-6].

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056).

- PubMed Central. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.

- ChemBK. (2024, April 10). N-Boc-N-methyl-L-alanine.

- PubChem. (n.d.). N-methyl-beta-alanine.

- Google Patents. (2021). CN113548977A - Process for producing N-methyl-beta-alanine derivative.

- Google Patents. (1963). US3105092A - Purification of beta-alanine.

- ResearchGate. (2005). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES.

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372–387. [Link]

- Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2].

- Fisher Scientific. (n.d.). N-Boc-N-methyl-L-alanine, 98%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 9. hmdb.ca [hmdb.ca]

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid CAS number 124072-61-3

An In-Depth Technical Guide to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid (CAS 124072-61-3)

Introduction

This compound, also known by its synonym N-Boc-N-methyl-β-alanine, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science.[1] Its structure is characterized by a propanoic acid backbone, a secondary amine that is N-methylated, and the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it a valuable building block for the synthesis of complex organic molecules, particularly peptidomimetics and other drug candidates.[2] The Boc group provides a robust yet readily cleavable protecting element, enabling chemists to perform selective modifications at other parts of a molecule without unintended reactions at the amine.[1] This guide provides a detailed examination of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties & Specifications

N-Boc-N-methyl-β-alanine is typically a white to off-white solid, soluble in polar organic solvents.[1] Its key physical and chemical properties are summarized below, providing the foundational data required for its use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 124072-61-3 | [3] |

| Molecular Formula | C₉H₁₇NO₄ | [1][3] |

| Molecular Weight | 203.24 g/mol | [3][4] |

| Melting Point | 59-62 °C | [4][5][6] |

| Boiling Point | 307.4 ± 21.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Appearance | White to off-white solid | [1] |

| SMILES | CC(C)(C)OC(=O)N(C)CCC(=O)O | [1] |

The Strategic Role of N-Boc Protection and N-Methylation

The utility of this compound in organic synthesis stems directly from its structural features. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide synthesis.[8] Its purpose is to render the nitrogen nucleophile inert to prevent it from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, a process known as deprotection.[9]

The N-methyl group is also critically important. Incorporating N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[2] N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and constrain its conformational flexibility, which can lead to higher receptor affinity and selectivity.[2]

Sources

- 1. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3 - iChemical [ichemical.com]

- 5. CAS 124072-61-3 | 4156-1-Y1 | MDL MFCD03490508 | 3-(Methylamino)propanoic acid, N-Boc protected | SynQuest Laboratories [synquestlabs.com]

- 6. 124072-61-3 | CAS DataBase [chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. chempep.com [chempep.com]

N-Boc-N-methyl-β-alanine molecular weight and formula

An In-depth Technical Guide to N-Boc-N-methyl-β-alanine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N-Boc-N-methyl-β-alanine. It delves into the core physicochemical properties, applications, and experimental considerations for this versatile synthetic amino acid derivative.

Introduction: A Unique Building Block for Peptide and Small Molecule Synthesis

N-Boc-N-methyl-β-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structure incorporates two key modifications to the natural amino acid β-alanine: a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group also attached to the nitrogen.

The Boc group provides a stable, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[1] The N-methylation is of particular importance; it imparts unique conformational constraints and metabolic stability to peptides and peptidomimetics. This modification can enhance a drug candidate's oral bioavailability and in vivo half-life by rendering the adjacent peptide bond resistant to enzymatic degradation by proteases. Consequently, N-Boc-N-methyl-β-alanine serves as a crucial building block for creating novel therapeutic agents with improved pharmacokinetic profiles.[1][2]

Core Physicochemical and Identification Properties

A thorough understanding of the physicochemical properties of N-Boc-N-methyl-β-alanine is fundamental for its effective use in synthesis and research. These properties dictate its solubility, reactivity, and storage requirements.

Table 1: Identification and Physicochemical Properties of N-Boc-N-methyl-β-alanine

| Property | Value | Source(s) |

| IUPAC Name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid | [3] |

| Synonyms | Boc-N-methyl-b-alanine | [3] |

| CAS Number | 124072-61-3 | [3] |

| Molecular Formula | C₉H₁₇NO₄ | [3][4][5] |

| Molecular Weight | 203.24 g/mol | [3][4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 88-94 °C | [1] |

| SMILES | CC(C)(C)OC(=O)N(C)CCC(=O)O | [3] |

| Storage Conditions | Store at 2°C - 8°C | [3] |

Structural Diagram

The unique arrangement of the Boc protecting group and the N-methyl group is central to the molecule's utility in chemical synthesis.

Caption: Chemical structure of N-Boc-N-methyl-β-alanine.

Applications in Peptide Synthesis and Drug Discovery

The primary application of N-Boc-N-methyl-β-alanine is as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

-

Peptide Synthesis: It is used to introduce N-methylated β-alanine residues into a peptide sequence. This modification is a key strategy in peptidomimetic design to enhance metabolic stability and influence peptide conformation. The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by peptidases.[1][2]

-

Drug Development: In medicinal chemistry, this compound is used to create analogs of biologically active peptides or small molecules. By replacing a standard amino acid with N-Boc-N-methyl-β-alanine, researchers can fine-tune the pharmacological properties of a lead compound, potentially improving its potency, selectivity, and duration of action.[2]

-

Scaffold for Novel Compounds: Beyond peptides, it serves as a versatile scaffold for synthesizing complex organic molecules and novel chemical entities for screening in drug discovery programs.[3]

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

The following is a generalized, self-validating protocol for the incorporation of N-Boc-N-methyl-β-alanine into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Rationale: Boc-SPPS relies on a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the temporary Nα-Boc group, while the side-chain protecting groups and the linkage to the resin are stable to these conditions. The free amine is then neutralized before coupling the next amino acid.

Materials:

-

N-Boc-N-methyl-β-alanine

-

Peptide synthesis resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Dimethylformamide (DMF)

Workflow:

Caption: Workflow for Boc-SPPS incorporating N-Boc-N-methyl-β-alanine.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes. Drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Self-Validation: A small aliquot can be tested with chloranil to confirm the presence of a free secondary amine.

-

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and TFA salts.

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

Causality: This step is crucial to ensure the newly exposed amine is in its free base form, which is necessary for the subsequent nucleophilic attack during the coupling reaction.

-

-

Washing: Wash the resin with DMF (3x) to remove excess DIEA.

-

Coupling:

-

In a separate vial, pre-activate N-Boc-N-methyl-β-alanine (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Self-Validation: Monitor the reaction completion using a qualitative test like the Kaiser test (note: as a secondary amine, it will yield a reddish-brown color, not the typical blue).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) followed by DCM (3x) to remove unreacted reagents.

-

Cycle Repetition: The peptide-resin is now ready for the next deprotection and coupling cycle.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling N-Boc-N-methyl-β-alanine.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Handling: Avoid dust formation.[6] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[8] Recommended storage is refrigerated at 2-8°C.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][7]

Conclusion

N-Boc-N-methyl-β-alanine is a high-value chemical reagent for advanced peptide synthesis and medicinal chemistry. Its unique N-methylated structure provides a strategic tool for enhancing the drug-like properties of peptide-based therapeutics. The protocols and data presented in this guide offer a foundational framework for the successful application of this compound in research and development settings, enabling the creation of next-generation therapeutics with improved stability and efficacy.

References

- PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.

- PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.

- AAPPTec. (n.d.). Safety Data Sheet: Boc-β-HAla-OH.

- Chemcasts. (n.d.). Thermophysical Properties of BOC-β-alanine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-N-methyl-b-alanine | 124072-61-3 | FB32983 | Biosynth [biosynth.com]

- 4. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H31317.03 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. peptide.com [peptide.com]

solubility of N-Boc-N-methyl-β-alanine in organic solvents

An In-Depth Technical Guide to the Solubility of N-Boc-N-methyl-β-alanine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

N-(tert-butoxycarbonyl)-N-methyl-β-alanine, hereafter referred to as N-Boc-N-methyl-β-alanine, is a non-natural, N-protected amino acid derivative. Its unique structure, featuring both a bulky lipophilic protecting group and a polar carboxylic acid, makes it a critical building block in the synthesis of complex peptides and pharmaceutical intermediates.[1] An in-depth understanding of its solubility in various organic solvents is not merely academic; it is a cornerstone for practical success in the laboratory and in process scale-up. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of N-Boc-N-methyl-β-alanine, offers a predictive framework for its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination.

The choice of solvent directly impacts reaction kinetics, purification efficiency (e.g., chromatography and crystallization), and the overall yield and purity of the final product. For researchers in drug development and peptide synthesis, a precise grasp of solubility is essential for designing efficient, reproducible, and scalable synthetic routes.

Physicochemical Profile of N-Boc-N-methyl-β-alanine

The solubility of a compound is intrinsically linked to its molecular structure. N-Boc-N-methyl-β-alanine is an amphiphilic molecule, possessing distinct hydrophobic and hydrophilic regions that dictate its interaction with different solvents.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid | [1] |

| Appearance | White to off-white solid | [2] |

The key structural features influencing its solubility are:

-

The tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group provides significant lipophilicity, promoting solubility in less polar organic solvents through van der Waals interactions.

-

The N-Methyl Group: The methylation of the nitrogen atom removes the potential for it to act as a hydrogen bond donor, a modification that can subtly alter its solubility profile compared to its non-methylated counterpart.

-

The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic functional group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen), enabling strong interactions with polar solvents.

The interplay between the large, hydrophobic Boc group and the polar carboxylic acid is the central factor governing its solubility profile.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solvents that can effectively replicate the types of intermolecular forces present in the solute will be most effective at dissolving it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of N-Boc-N-methyl-β-alanine. The alcohol's hydroxyl group can act as both a donor and acceptor, effectively solvating the polar head of the molecule. The alkyl portion of the alcohol can also interact favorably with the Boc group. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess dipoles and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. However, they lack a hydrogen bond-donating group. While solubility is generally expected to be good, it may be less than in polar protic solvents. The large nonpolar region of the molecule will interact well with solvents like THF.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. While they can solvate the large Boc group, they are ineffective at solvating the highly polar carboxylic acid moiety. This energetic mismatch typically leads to poor solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as very weak hydrogen bond donors. They offer a balance, capable of interacting with both the lipophilic Boc group and, to a lesser extent, the carboxylic acid. Good to moderate solubility is expected, making them common choices for reactions involving Boc-protected amino acids.[2]

Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile at ambient temperature. This should be used as a guide and confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid. |

| Polar Aprotic | DMF, DMSO, THF, Ethyl Acetate | High to Moderate | Good dipole interactions and H-bond acceptance.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective solvation of the entire molecule.[2] |

| Aromatic | Toluene | Low | Favorable interaction with Boc group, but poor solvation of the carboxylic acid. |

| Aliphatic | Hexanes, Heptane | Very Low | Ineffective at solvating the polar carboxylic acid group. |

| Aqueous | Water | Insoluble | The large, hydrophobic Boc group dominates, leading to insolubility.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The equilibrium (or thermodynamic) solubility shake-flask method is a reliable and widely accepted technique.

Objective

To determine the equilibrium solubility of N-Boc-N-methyl-β-alanine in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

N-Boc-N-methyl-β-alanine (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

2 mL glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with a suitable detector (e.g., UV or ELSD) or another quantitative method like UPLC-MS.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-N-methyl-β-alanine (e.g., 20-30 mg, ensuring solid is visible after equilibration) to a series of 2 mL glass vials.

-

Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials. Prepare each solvent in triplicate for statistical validity.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a clean pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a stock solution of N-Boc-N-methyl-β-alanine in a suitable solvent (e.g., methanol or acetonitrile) and generate a multi-point calibration curve (e.g., 5-6 concentration levels).

-

Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated HPLC method.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Report the average solubility and standard deviation for the triplicate samples for each solvent.

-

Conclusion

N-Boc-N-methyl-β-alanine exhibits a nuanced solubility profile governed by the amphiphilic nature of its structure. It demonstrates high solubility in polar protic and chlorinated solvents, moderate to high solubility in polar aprotic solvents, and very poor solubility in nonpolar and aqueous media. While theoretical predictions provide a strong starting point, precise, quantitative data derived from robust experimental protocols, such as the shake-flask method detailed herein, are indispensable for the successful application of this versatile building block in research and development. This guide serves as a foundational resource for scientists and professionals, enabling informed solvent selection and fostering greater efficiency and reproducibility in the synthesis and application of N-Boc-N-methyl-β-alanine-containing compounds.

References

- PubChem. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.

- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, a synthetically derived amino acid derivative, serves as a critical building block in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, namely the N-methylation and the presence of the tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages in the controlled assembly of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies relevant to researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Properly identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid .[1] However, in scientific literature and commercial catalogs, it is frequently referred to by a variety of synonyms, which are crucial to recognize for comprehensive literature searches and procurement.

Common Synonyms:

-

N-Boc-N-methyl-β-alanine[2]

-

N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine[3]

-

3-(Boc-methylamino)propanoic acid

-

N-Boc-3-(methylamino)propanoic acid[2]

-

3-[(Boc)(methyl)amino]propionic Acid[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₄ | [1][3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White to off-white solid or colorless oil | |

| Melting Point | 59-62 °C | |

| Boiling Point | 307.4 ± 21.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Purity | Typically ≥97% | [1] |

The Strategic Importance of N-Methylation and Boc Protection in Synthesis

The utility of this compound in drug development stems from two key structural modifications: N-methylation and the Boc protecting group.

The Role of N-Methylation

N-methylation of the peptide backbone is a widely employed strategy to enhance the pharmacokinetic properties of peptide-based drugs.[4] This modification can lead to:

-

Increased Stability: N-methylation can protect against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[4]

-

Enhanced Membrane Permeability: The introduction of a methyl group can improve the lipophilicity of the peptide, facilitating its passage through cell membranes.

-

Modulation of Conformation: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity.[4]

-

Improved Bioavailability: By enhancing stability and permeability, N-methylation can significantly improve the oral bioavailability of peptide drug candidates.[4]

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[5][6] Its widespread use is attributed to its unique chemical properties:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases.

-

Acid Lability: It can be readily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups or the peptide-resin linkage in SPPS.[6][7] This orthogonality is a key principle in multi-step synthesis.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is valuable for custom synthesis needs and for appreciating its chemical properties. A common synthetic approach involves a two-step process starting from readily available precursors.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a plausible and commonly employed method for the laboratory-scale synthesis of the title compound.

Step 1: Michael Addition of N-Methylamine to Methyl Acrylate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylamine (1.0 equivalent) in a suitable solvent such as methanol at 0 °C.

-

Slowly add methyl acrylate (1.0 equivalent) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield crude methyl 3-(methylamino)propanoate. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection of Methyl 3-(methylamino)propanoate and Saponification

-

Dissolve the crude methyl 3-(methylamino)propanoate in a mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the Boc protection is complete, add a solution of lithium hydroxide (LiOH, 2.0 equivalents) in water to the reaction mixture to saponify the methyl ester.

-

Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with a cold, dilute aqueous solution of hydrochloric acid (HCl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Caption: General Synthetic Workflow.

Purification Methodologies

Purification of the final product is crucial to ensure high purity for subsequent applications.

Crystallization:

If the crude product is a solid, crystallization is often an effective purification method.

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For oily or highly impure products, purification by column chromatography on silica gel is recommended.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted chemical shifts (δ) in CD₃OD are:

-

1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[8]

-

2.51 ppm (triplet, 2H, J=7.0Hz): Represents the two protons of the methylene group adjacent to the carboxylic acid.[8]

-

2.87 ppm (singlet, 3H): Attributed to the three protons of the N-methyl group.[8]

-

3.50 ppm (triplet, 2H, J=7.0Hz): Corresponds to the two protons of the methylene group attached to the nitrogen atom.[8]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key predicted signals include:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ or other adducts. A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) would be the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules.[2] Its primary application lies in the synthesis of modified peptides and peptidomimetics with improved therapeutic potential.[10]

Incorporation into Bioactive Peptides

The compound can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The Boc group is removed under acidic conditions to reveal the secondary amine, which can then be coupled to the next amino acid in the sequence. The presence of the N-methyl group can impart beneficial properties to the resulting peptide, as discussed in Section 2.1. It is particularly useful in the synthesis of depsipeptides and other complex natural product analogs.

A Building Block for Small Molecule Synthesis

Beyond peptide synthesis, this compound can serve as a versatile intermediate in the synthesis of various small molecule drug candidates.[2] The carboxylic acid and the protected amine functionalities allow for a wide range of chemical transformations, making it a valuable starting material for the construction of diverse molecular scaffolds.

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions. It is considered to be toxic and irritating, and direct contact with skin and eyes should be avoided.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of an N-methylated backbone and a readily cleavable Boc protecting group provides a powerful tool for the synthesis of modified peptides and complex organic molecules with enhanced therapeutic properties. A thorough understanding of its chemical identity, properties, synthesis, and safe handling is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics.

References

- Molbase. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11041840, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]

- BIOSYNCE. This compound CAS 124072-61-3. [Link]

- ScienceOpen.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010248, (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. [Link]

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16211306, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. [Link]

- iChemical. 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3. [Link]

- Chemcasts. Thermophysical Properties of BOC-β-alanine. [Link]

- Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]

- ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. [Link]

- Hanson, A. D., Rivoal, J., Paquet, L., & Gage, D. A. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Plant physiology, 125(1), 168–177. [Link]

- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

- Rathinasabapathi, B., et al. (2001). β-Alanine betaine synthesis in the Plumbaginaceae. Plant Physiology, 126(4), 1836-1844. [Link]

- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

- Google Patents.

- OpenOChem Learn. HNMR Practice 4. [Link]

Sources

- 1. This compound 97% | CAS: 124072-61-3 | AChemBlock [achemblock.com]

- 2. biosynce.com [biosynce.com]

- 3. scbt.com [scbt.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ichemical.com [ichemical.com]

- 9. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]

- 10. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of N-Boc-N-methyl-β-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-N-methyl-β-alanine

N-Boc-N-methyl-β-alanine is a crucial building block in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. As a protected, non-proteinogenic amino acid, it offers unique structural motifs that are instrumental in designing novel peptide mimics, PROTAC linkers, and other complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability under a wide range of reaction conditions, yet can be removed under specific acidic protocols, allowing for precise, stepwise synthesis.[1][2] Understanding its fundamental physicochemical properties, such as melting and boiling points, is not merely an academic exercise; it is a prerequisite for successful process development, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established experimental protocols and an understanding of the underlying chemical principles.

Physicochemical Data Summary

For rapid reference, the key physical constants for N-Boc-N-methyl-β-alanine are summarized below. It is critical to note that values, particularly for the boiling point, are often predicted via computational models due to the compound's tendency to decompose at elevated temperatures.

| Property | Reported Value | Data Type | Source(s) |

| Molecular Formula | C₉H₁₇NO₄ | - | Thermo Fisher Scientific[3][4] |

| Molecular Weight | 203.24 g/mol | - | ChemBK[5] |

| Melting Point | 88-94 °C | Experimental | Thermo Fisher Scientific[3][4] |

| Boiling Point | 296.3 ± 19.0 °C | Predicted | ChemBK[5] |

| Appearance | White Powder | Experimental | Thermo Fisher Scientific[3][4] |

Part 1: Melting Point Determination

The melting point of a solid crystalline compound is a fundamental indicator of its purity. For N-Boc-N-methyl-β-alanine, a sharp melting range is indicative of high-purity material, whereas a broad or depressed range typically signals the presence of impurities.

Reported Values and Interpretation

Commercial suppliers like Thermo Fisher Scientific report a melting point range of 88.0-94.0 °C for N-Boc-N-methyl-L-alanine.[3][4] Another source, ChemBK, lists a slightly tighter range of 88-92 °C .[5] This range is the most reliable experimental value available. The existence of a range, rather than a single point, is standard for complex organic molecules and reflects the energy required to overcome the crystal lattice forces.

Causality in Experimental Protocol: Why a Slow Ramp Rate is Critical

The accurate determination of a melting point relies on maintaining thermal equilibrium between the sample and the heating block. A rapid heating rate can cause a phenomenon known as "thermal lag," where the thermometer reading is significantly higher than the actual temperature of the sample, leading to an erroneously elevated and broad melting range. Therefore, a slow temperature ramp (1-2 °C per minute) near the expected melting point is essential for an accurate measurement.

Detailed Experimental Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the N-Boc-N-methyl-β-alanine sample is completely dry, as residual solvent will depress the melting point.

-

Finely crush a small amount of the crystalline solid into a powder.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the heating block.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 80 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

The melting range is reported as T1-T2.

-

Workflow for Accurate Melting Point Determination

Caption: Workflow for precise melting point determination.

Part 2: Boiling Point and Thermal Stability

The determination of a boiling point for a compound like N-Boc-N-methyl-β-alanine is more complex than for a simple, stable liquid. The presence of the thermally labile Boc protecting group introduces a significant challenge: decomposition.

Predicted vs. Experimental Boiling Point

Chemical databases provide a predicted boiling point of 296.3 ± 19.0 °C at atmospheric pressure.[5] It is crucial to understand that this value is the result of computational modeling, not experimental measurement. Attempting to heat the compound to this temperature would almost certainly result in thermal decomposition of the Boc group, liberating isobutylene and carbon dioxide, rather than achieving a true liquid-vapor equilibrium.[6][7]

The Dominance of Thermal Decomposition

The tert-butoxycarbonyl group is designed to be removed under specific conditions, one of which can be high temperature.[1] Studies on the thermal deprotection of Boc-protected amines show that cleavage can occur at temperatures as low as 120-150 °C, and is often complete at higher temperatures (180-240 °C).[6][7] This decomposition temperature is well below the predicted boiling point, making a standard boiling point measurement at atmospheric pressure practically impossible and irrelevant. The key thermal property for this compound is therefore its decomposition temperature, not its boiling point.

Methodology for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

A more scientifically sound approach to understanding the high-temperature behavior of N-Boc-N-methyl-β-alanine is through Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature.

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

-

Experimental Conditions:

-

Heat the sample under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Apply a controlled heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the predicted boiling point (e.g., 350 °C).

-

-

Data Analysis:

-

The TGA curve will show a stable mass until the onset of decomposition.

-

A sharp decrease in mass will indicate the temperature at which the Boc group and potentially other parts of the molecule are lost. The onset temperature of this mass loss is the critical data point for thermal stability.

-

Conceptual Workflow for Thermal Analysis

Caption: Workflow for evaluating thermal stability via TGA.

Conclusion

For N-Boc-N-methyl-β-alanine, the melting point is an experimentally verifiable and critical parameter for assessing purity, with a reliable range established at 88-94 °C . In contrast, the boiling point is a computationally predicted value that holds little practical significance due to the compound's inherent thermal lability. The Boc protecting group is susceptible to thermal cleavage at temperatures far below the predicted boiling point. Therefore, for process development and handling at elevated temperatures, researchers should focus on determining the decomposition temperature via techniques like TGA rather than attempting to measure a boiling point.

References

- ChemBK. N-Boc-N-methyl-L-alanine. [Link]

- ResearchGate.

- Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)

- ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. [Link]

- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. N-Boc-N-methyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H31317.03 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-β-alanine, is a valuable building block in organic synthesis, particularly in the construction of peptides and other biologically active molecules.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other functional sites of the molecule.[2] A thorough understanding of its structural features is paramount for its effective utilization. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of these spectra, offering insights into how the molecular structure gives rise to the observed signals.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic signals in its NMR and IR spectra: a carboxylic acid, a carbamate (specifically, a Boc group), and an N-methyl group. The interplay of these groups dictates the chemical environment of each atom, leading to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of the peaks, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the predicted spectrum in methanol-d4 (CD3OD) reveals distinct signals for each proton group.[3]

| Assignment | Predicted Chemical Shift (δ, ppm) [3] | Multiplicity [3] | Integration [3] | Justification |

| tert-butyl (-C(CH₃)₃) | 1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This upfield chemical shift is characteristic of protons on a bulky, electron-donating alkyl group. |

| Methylene (-CH₂-COOH) | 2.51 | Triplet (t) | 2H | These protons are adjacent to the other methylene group and are thus split into a triplet. The proximity to the electron-withdrawing carboxylic acid group causes a downfield shift compared to a simple alkane. |

| N-methyl (-N-CH₃) | 2.87 | Singlet (s) | 3H | The three protons of the N-methyl group are equivalent and have no neighboring protons, leading to a singlet. The attachment to the nitrogen atom results in a downfield shift. |

| Methylene (-N-CH₂-) | 3.50 | Triplet (t) | 2H | These protons are adjacent to the methylene group next to the carbonyl and are split into a triplet. Their direct attachment to the nitrogen atom of the carbamate group causes the most significant downfield shift among the aliphatic protons. |

¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| tert-butyl (-C(C H₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group appear upfield, characteristic of sp³ hybridized carbons in an alkyl environment. |

| N-methyl (-N-C H₃) | ~35-40 | The carbon of the N-methyl group is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. |

| Methylene (-C H₂-COOH) | ~35-40 | This methylene carbon is adjacent to the carboxylic acid group, which causes a downfield shift. |

| Methylene (-N-C H₂-) | ~45-50 | This methylene carbon, being directly attached to the nitrogen atom, experiences a more significant downfield shift compared to the other methylene group. |

| Quaternary (-C (CH₃)₃) | ~80 | The quaternary carbon of the Boc group is significantly shifted downfield due to its attachment to an oxygen atom. |

| Carbamate Carbonyl (-N-C =O) | ~155-157 | The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield. Studies on various N-Boc protected amino acids show this carbonyl carbon resonates in this region.[4] |

| Carboxylic Acid Carbonyl (-C OOH) | ~175-178 | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms. The chemical shift of the carboxylic acid carbon in propanoic acid is a good reference point.[5] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and carbamate functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group | Interpretation |

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid | The O-H bond of the carboxylic acid exhibits a very broad absorption band due to strong intermolecular hydrogen bonding. |

| C-H Stretch | 2850-3000 | Aliphatic | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| C=O Stretch | 1700-1725 | Carboxylic Acid | The carbonyl group of the carboxylic acid gives a strong, sharp absorption band in this region. |

| C=O Stretch | 1680-1700 | Carbamate (Boc) | The carbonyl group of the carbamate also produces a strong, sharp absorption, typically at a slightly lower wavenumber than the carboxylic acid carbonyl. |

| C-N Stretch | 1000-1250 | Amine | The stretching vibration of the C-N bond is expected in this region. |

| C-O Stretch | 1000-1300 | Carboxylic Acid & Carbamate | Stretching vibrations of the C-O single bonds are also found in this region. |

The presence of two distinct carbonyl stretching bands is a key feature to confirm the presence of both the carboxylic acid and the Boc protecting group.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[4]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Data Visualization

Molecular Structure and NMR Assignment

Caption: Atom numbering for NMR assignments of this compound.

Spectral Analysis Workflow

Caption: Workflow for the spectral analysis of organic compounds.

Conclusion

The NMR and IR spectral data of this compound provide a comprehensive structural characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key carboxylic acid and carbamate functional groups. This guide serves as a valuable resource for researchers by not only presenting the spectral data but also explaining the underlying principles of spectral interpretation and providing robust experimental protocols. A clear understanding of this data is essential for the quality control and successful application of this important synthetic building block in drug discovery and development.

References

- Umemoto, K., & Tsuboi, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3322. [Link]

- iChemical. (n.d.). 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3.

- BIOSYNCE. (n.d.). This compound CAS 124072-61-3.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

Sources

- 1. CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC prot… [cymitquimica.com]

- 2. biosynce.com [biosynce.com]

- 3. 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3 - iChemical [ichemical.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

N-Boc-N-methyl-β-alanine: A Technical Guide to Commercial Availability, Synthesis, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-β-alanine, a key building block in medicinal chemistry and peptide synthesis, offers a unique structural motif that can significantly influence the biological activity and pharmacokinetic properties of molecules. The incorporation of an N-methyl group can enhance stability against enzymatic degradation and modulate conformation, making it a valuable tool for drug design. This guide provides a comprehensive overview of its commercial availability, synthetic routes, and critical applications.

Commercial Availability and Sourcing

N-Boc-N-methyl-β-alanine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When sourcing this reagent, it is crucial to consider purity, which is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Supplier | Purity | CAS Number | Notes |

| Biosynth | Research Grade | 124072-61-3 | Offered as a versatile building block for complex compound synthesis.[1] |

| Chem-Impex | ≥ 98% (HPLC) | 124072-61-3 | Available as Boc-N-Me-β-Ala-OH.[2] |

| Sigma-Aldrich | ≥ 99.0% (TLC) | 16948-16-6 | Available as the L-alanine isomer, Boc-N-Me-Ala-OH. |

| Thermo Scientific | 98% | 16948-16-6 | Available as the L-alanine isomer.[3] |

| TCI Chemicals | Research Grade | 16948-16-6 | Listed as N-(tert-Butoxycarbonyl)-N-methyl-L-alanine. |

| United States Biological | Highly Purified | 16948-16-6 | Available as the L-alanine isomer.[4] |

| Advanced ChemTech | Research Grade | 124072-61-3 | Listed as Boc-N-Me-β-Ala-OH.[2] |

Note: The CAS number 16948-16-6 corresponds to the L-alanine isomer, while 124072-61-3 is specific to the β-alanine structure. It is imperative to verify the correct isomer and CAS number when ordering.

Synthesis of N-Boc-N-methyl-β-alanine

While commercially available, in-house synthesis can be a cost-effective option for large-scale requirements. A common synthetic approach involves the N-methylation of a suitable precursor followed by Boc protection.

A General Synthetic Protocol

A plausible synthetic route starts from β-alanine. The following is a generalized, illustrative protocol:

-

N-Methylation of β-alanine: This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium borohydride. Alternatively, methods employing methyl iodide with a base can be used, though this may lead to overmethylation.

-

Boc Protection: The resulting N-methyl-β-alanine is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or dioxane).[5]

The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is typically purified by column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of N-Boc-N-methyl-β-alanine.

Analytical Characterization

The identity and purity of N-Boc-N-methyl-β-alanine are confirmed using standard analytical techniques:

-